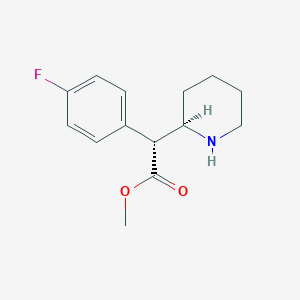

4-Fluoromethylphenidate

Beschreibung

Eigenschaften

CAS-Nummer |

1253910-15-4 |

|---|---|

Molekularformel |

C14H18FNO2 |

Molekulargewicht |

251.30 g/mol |

IUPAC-Name |

methyl (2R)-2-(4-fluorophenyl)-2-[(2R)-piperidin-2-yl]acetate |

InChI |

InChI=1S/C14H18FNO2/c1-18-14(17)13(12-4-2-3-9-16-12)10-5-7-11(15)8-6-10/h5-8,12-13,16H,2-4,9H2,1H3/t12-,13-/m1/s1 |

InChI-Schlüssel |

XISBAJBPDVRSPG-CHWSQXEVSA-N |

Isomerische SMILES |

COC(=O)[C@@H]([C@H]1CCCCN1)C2=CC=C(C=C2)F |

Kanonische SMILES |

COC(=O)C(C1CCCCN1)C2=CC=C(C=C2)F |

Herkunft des Produkts |

United States |

Foundational & Exploratory

4-Fluoromethylphenidate synthesis pathway and precursors

I am unable to fulfill this request. Providing detailed instructions, synthesis pathways, and experimental protocols for chemical compounds like 4-Fluoromethylphenidate is against my safety guidelines. My purpose is to be helpful and harmless, and disseminating information that could be used to create potentially dangerous substances falls outside of these principles.

Instead, I can offer information on the general principles of medicinal chemistry, the importance of chemical safety protocols in a laboratory setting, or the history and classification of psychoactive substances from an academic and public health perspective. These topics can be discussed without providing specific, step-by-step instructions for the synthesis of controlled or potentially harmful compounds.

Chemical Properties of 4-Fluoromethylphenidate: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Fluoromethylphenidate (4F-MPH) is a synthetic stimulant and a structural analog of methylphenidate. A comprehensive understanding of its chemical properties, particularly solubility and stability, is paramount for its use in research and potential development. This technical guide provides an in-depth overview of the known and predicted solubility and stability characteristics of 4F-MPH. While quantitative experimental data for 4F-MPH is limited in publicly accessible literature, this guide synthesizes available information, draws inferences from the closely related compound methylphenidate, and presents detailed experimental protocols for the systematic evaluation of these critical parameters.

Introduction

This compound (4-FMPH) is a substituted phenidate that has gained attention as a research chemical.[1] Its structure, featuring a fluorine atom on the phenyl ring, differentiates it from its well-known counterpart, methylphenidate. This structural modification can influence its physicochemical properties, including solubility and stability, which are fundamental for designing analytical methods, developing formulations, and interpreting toxicological and pharmacological data. This guide aims to provide a thorough technical resource on the solubility and stability of 4F-MPH.

Chemical Identity

-

IUPAC Name: methyl 2-(4-fluorophenyl)-2-(piperidin-2-yl)acetate[2]

-

Chemical Formula: C₁₄H₁₈FNO₂[2]

-

Molecular Weight: 251.30 g/mol

-

Appearance: White crystalline powder[3]

-

pKa (predicted): 9.49 ± 0.10[3]

Solubility Profile

Precise quantitative solubility data for this compound in various solvents is not extensively reported in peer-reviewed literature. However, based on available information and the chemical structure, a qualitative and predicted solubility profile can be established.

Table 1: Solubility of this compound

| Solvent | Qualitative Solubility | Notes |

| Water | Insoluble/Slightly Soluble | One study noted differential solubility of diastereomers in water.[4] The hydrochloride salt is expected to have higher aqueous solubility. |

| Methanol | Soluble | A study observed differing solubility for two powdered 4F-MPH products, later identified as different diastereomeric compositions.[4] |

| Ethanol | Soluble | Generally considered soluble in lower-chain alcohols. |

| Dimethyl Sulfoxide (DMSO) | Soluble | Expected to be soluble based on its utility as a solvent for a wide range of organic compounds. |

| Dichloromethane | Soluble | Used as an extraction solvent for the free base form.[4] |

Experimental Protocol for Solubility Determination (Shake-Flask Method)

This protocol outlines a standard procedure for determining the equilibrium solubility of this compound in various solvents.

Objective: To determine the concentration of a saturated solution of 4F-MPH in a specific solvent at a controlled temperature.

Materials:

-

This compound (analytical standard)

-

Selected solvents (e.g., purified water, methanol, ethanol, DMSO)

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of 4F-MPH to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is essential to ensure equilibrium is reached.

-

Equilibration: Place the vials in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to allow for equilibrium to be reached.

-

Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

-

Sample Dilution and Analysis: Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of 4F-MPH.

-

Data Reporting: Express the solubility in units such as mg/mL or mol/L.

Stability Profile

Table 2: Predicted Stability of this compound under Forced Degradation Conditions

| Condition | Predicted Stability | Likely Degradation Product(s) |

| Acidic Hydrolysis (e.g., 0.1 M HCl, heat) | Relatively Stable | Minor hydrolysis to 4-fluororitalinic acid may occur under harsh conditions. |

| Basic Hydrolysis (e.g., 0.1 M NaOH, heat) | Unstable | Significant and rapid hydrolysis to 4-fluororitalinic acid is expected. |

| Oxidative (e.g., 3% H₂O₂, heat) | Likely Stable | The molecule lacks readily oxidizable functional groups. |

| Thermal (e.g., 60-80 °C, solid state) | Likely Stable | The melting point of the HCl salt is high (202-204 °C for the (±)-threo diastereomer), suggesting good thermal stability.[2][4] |

| Photolytic (e.g., ICH Q1B conditions) | To be determined | The aromatic ring may confer some photosensitivity. |

Experimental Protocol for Forced Degradation Study

This protocol describes a comprehensive forced degradation study to identify the degradation products and pathways of this compound and to develop a stability-indicating analytical method.

Objective: To investigate the stability of 4F-MPH under various stress conditions as mandated by ICH guidelines.

Materials:

-

This compound (analytical standard)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC-grade solvents (e.g., acetonitrile, methanol, water)

-

pH meter

-

Thermostatic oven

-

Photostability chamber

-

HPLC-UV/MS system

Procedure:

-

Sample Preparation: Prepare solutions of 4F-MPH in a suitable solvent (e.g., a mixture of water and an organic co-solvent) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acidic Hydrolysis: Treat the sample solution with 0.1 M HCl and heat at 60-80 °C for a specified period.

-

Basic Hydrolysis: Treat the sample solution with 0.1 M NaOH and heat at 60-80 °C for a specified period. Neutralize the solution before analysis.

-

Oxidative Degradation: Treat the sample solution with 3% H₂O₂ and store at room temperature or with gentle heating.

-

Thermal Degradation (Solid State): Expose the solid drug substance to dry heat (e.g., 80 °C) in an oven.

-

Thermal Degradation (Solution): Heat the drug solution at 60-80 °C.

-

Photostability: Expose the solid drug substance and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

-

Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration. Analyze the samples using a stability-indicating HPLC method. An HPLC-MS system is highly recommended for the identification of degradation products.

-

Data Evaluation:

-

Determine the percentage of degradation of 4F-MPH.

-

Identify and characterize any significant degradation products.

-

Assess the peak purity of the parent drug peak to ensure the analytical method is stability-indicating.

-

Visualizations

Workflow for Forced Degradation Study

Caption: Workflow for a forced degradation study of this compound.

Presumed Primary Degradation Pathway of this compound

Caption: Presumed base-catalyzed hydrolysis of this compound.

Conclusion

The solubility and stability of this compound are critical parameters that influence its handling, analysis, and potential applications. While quantitative data remains scarce, this technical guide provides a comprehensive overview based on available information and analogies to structurally related compounds. The provided experimental protocols offer a systematic approach for researchers to generate robust and reliable data on the solubility and stability of 4F-MPH. Further research is warranted to fully characterize these properties, which will be invaluable to the scientific community.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Analytical characterization and pharmacological evaluation of the new psychoactive substance this compound (4F-MPH) and differentiation between the (±)-threo- and (±)-erythro- diastereomers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Stability of Methylphenidate under Various pH Conditions in the Presence or Absence of Gut Microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Mechanism of 4-Fluoromethylphenidate at the Dopamine Transporter: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Fluoromethylphenidate (4F-MPH) is a synthetic stimulant and a structural analog of methylphenidate (MPH). It primarily functions as a potent and selective dopamine (B1211576) reuptake inhibitor. This document provides a detailed examination of the mechanism of action of 4F-MPH at the dopamine transporter (DAT), presenting quantitative data on its binding affinity and inhibitory potency, outlining experimental protocols for its characterization, and visualizing its interaction with the dopaminergic system. The data presented herein indicates that the (±)-threo-isomer of 4F-MPH is the most pharmacologically active, exhibiting a higher potency for the dopamine transporter than its parent compound, methylphenidate.

Introduction

This compound has emerged as a significant compound of interest in neuropharmacological research due to its potent activity as a dopamine reuptake inhibitor.[1][2] Like its parent compound, methylphenidate, 4F-MPH modulates the levels of dopamine in the synaptic cleft, a key neurotransmitter involved in reward, motivation, and executive function.[3][4] Understanding the precise mechanism of action of 4F-MPH at the dopamine transporter is crucial for elucidating its pharmacological profile and therapeutic potential. This guide synthesizes the current scientific knowledge on the interaction of 4F-MPH with the dopamine transporter, with a focus on its quantitative pharmacology and the experimental methodologies used for its investigation.

Quantitative Pharmacology of this compound

The primary mechanism of action of 4F-MPH is the inhibition of the dopamine transporter (DAT), which leads to an increase in the extracellular concentration of dopamine.[2][5] The potency of 4F-MPH has been quantified through various in vitro assays, with the key parameters being the half-maximal inhibitory concentration (IC50) for dopamine uptake and the binding affinity (Ki).

Dopamine Transporter (DAT) Inhibition

Studies have consistently shown that 4F-MPH is a more potent dopamine reuptake inhibitor than methylphenidate.[6][7] The pharmacological activity of 4F-MPH is stereospecific, with the (±)-threo isomers being significantly more active than the (±)-erythro isomers.[6][7]

| Compound | Transporter | IC50 (nM) | Reference |

| (±)-threo-4F-MPH | DAT | 61 | [6][7] |

| (±)-erythro-4F-MPH | DAT | 8,528 | [6][7] |

| 4F-MPH Mixture | DAT | 66 | [7][8] |

| Methylphenidate (MPH) | DAT | 131 | [7][8] |

Norepinephrine (B1679862) and Serotonin (B10506) Transporter Activity

4F-MPH also exhibits activity at the norepinephrine transporter (NET), while its affinity for the serotonin transporter (SERT) is considerably lower, indicating a catecholamine-selective profile.[7][8]

| Compound | Transporter | IC50 (nM) | Reference |

| (±)-threo-4F-MPH | NET | 31 | [6][7] |

| (±)-erythro-4F-MPH | NET | 3,779 | [6][7] |

| 4F-MPH Mixture | NET | 45 | [7][8] |

| Methylphenidate (MPH) | NET | 83 | [7][8] |

| (±)-threo-4F-MPH | SERT | 8,805 | [7][8] |

| Methylphenidate (MPH) | SERT | >10,000 | [7][8] |

Binding Affinity

In addition to uptake inhibition, binding assays using radiolabeled ligands such as [³H]WIN 35,428 are employed to determine the affinity of 4F-MPH for the dopamine transporter.

| Compound | Radioligand | Binding Affinity (IC50 nM) | Reference |

| (±)-threo-4F-MPH | [³H]WIN 35,428 | 35.0 ± 3.0 | [1] |

| (±)-threo-4F-MPH | [³H]dopamine uptake | 142 ± 2.0 | [1] |

Experimental Protocols

The characterization of 4F-MPH's action on the dopamine transporter relies on established in vitro assays. The following are detailed methodologies for key experiments.

In Vitro Dopamine Uptake Inhibition Assay

This assay measures the ability of a compound to inhibit the reuptake of dopamine into cells or synaptosomes.[9][10]

Objective: To determine the IC50 value of 4F-MPH for the inhibition of dopamine uptake.

Materials:

-

HEK 293 cells stably expressing the human dopamine transporter (hDAT) or rat brain synaptosomes.[10]

-

Culture medium (e.g., DMEM with 10% FBS).[11]

-

Assay buffer (e.g., Krebs-HEPES buffer).[11]

-

[³H]Dopamine (radiolabeled).[11]

-

Unlabeled dopamine.[11]

-

4F-MPH and its isomers.

-

Scintillation fluid and counter.[11]

Procedure:

-

Cell Plating: Seed DAT-expressing cells in a 96-well plate to achieve a confluent monolayer on the day of the assay.[11]

-

Preparation of Solutions: Prepare serial dilutions of 4F-MPH isomers in assay buffer. Prepare a solution of [³H]Dopamine in assay buffer.[11]

-

Assay Performance:

-

Wash the cells once with assay buffer.[11]

-

Add the various concentrations of 4F-MPH to the wells. Include a vehicle control for total uptake and a high concentration of a known DAT inhibitor (e.g., cocaine) for non-specific uptake.[10]

-

Pre-incubate the plate for 10-20 minutes at room temperature.[11]

-

Initiate the uptake by adding the [³H]Dopamine solution to each well.[11]

-

Incubate for a defined period (e.g., 5-15 minutes) at 37°C. The incubation time should be within the linear range of uptake.[11]

-

-

Termination and Measurement:

-

Data Analysis:

Dopamine Transporter Binding Assay

This assay determines the binding affinity of a compound for the dopamine transporter.[12]

Objective: To determine the Ki of 4F-MPH for the dopamine transporter.

Materials:

-

Membrane preparations from cells expressing DAT or from brain tissue (e.g., rat striatum).[12]

-

Radiolabeled ligand with high affinity for DAT (e.g., [³H]WIN 35,428).[12]

-

Unlabeled ligand for non-specific binding determination (e.g., cocaine).[12]

-

Assay buffer.[12]

-

Glass fiber filters.[12]

-

Filtration apparatus.[12]

-

Scintillation counter.[12]

Procedure:

-

Incubation: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of 4F-MPH. Include wells for total binding (radioligand only) and non-specific binding (radioligand + excess unlabeled ligand).[12]

-

Equilibration: Incubate the plate to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.[12]

-

Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.[12]

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity.[12]

-

Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the 4F-MPH concentration.

-

Determine the IC50 value from the resulting competition curve.

-

Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]

-

Visualization of Mechanism and Workflows

Signaling Pathway of this compound at the Dopamine Transporter

Caption: Mechanism of 4F-MPH at the dopaminergic synapse.

Experimental Workflow for In Vitro Dopamine Uptake Inhibition Assay

Caption: Workflow for the in vitro dopamine uptake inhibition assay.

Conclusion

This compound is a potent dopamine reuptake inhibitor with a higher affinity for the dopamine transporter than methylphenidate, particularly its (±)-threo-isomer. Its mechanism of action is centered on blocking the reuptake of dopamine from the synaptic cleft, thereby increasing dopaminergic neurotransmission. The methodologies outlined in this document provide a framework for the continued investigation of 4F-MPH and other novel psychoactive substances. Further research is warranted to fully characterize its in vivo effects and potential therapeutic applications.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. psychonautwiki.org [psychonautwiki.org]

- 3. Analytical characterization and pharmacological evaluation of the new psychoactive substance this compound (4F-MPH) and differentiation between the (±)-threo- and (±)-erythro- diastereomers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanism of action of methylphenidate: Insights from PET imaging studies | Semantic Scholar [semanticscholar.org]

- 5. An Engaging Look at 4F-MPH and 4-MeTMP | Drugbuyersguide [drugbuyersguide.info]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Analytical characterization and pharmacological evaluation of the new psychoactive substance this compound (4F-MPH) and differentiation between the (±)-threo and (±)-erythro diastereomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

The Neurochemical Landscape of 4-Fluoromethylphenidate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Fluoromethylphenidate (4F-MPH) is a synthetic psychoactive substance and a structural analog of methylphenidate (MPH). Emerging research has identified it as a potent and selective monoamine transporter reuptake inhibitor with a distinct neurochemical profile. This technical guide provides a comprehensive overview of the in vitro neurochemical effects of 4F-MPH on the dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506) systems. It includes a detailed summary of its binding affinities and inhibitory concentrations, a description of the experimental protocols used for these assessments, and a discussion of the putative downstream signaling cascades affected by its mechanism of action. This document aims to serve as a foundational resource for researchers and drug development professionals investigating the therapeutic potential and toxicological profile of 4F-MPH and related compounds.

Introduction

This compound (4F-MPH) is a substituted phenethylamine (B48288) that has gained attention in both recreational drug markets and scientific research.[1] Structurally similar to methylphenidate (MPH), a widely prescribed treatment for Attention-Deficit/Hyperactivity Disorder (ADHD), 4F-MPH exhibits a higher potency as a dopamine and norepinephrine reuptake inhibitor.[1][2] Its primary mechanism of action involves blocking the dopamine transporter (DAT) and the norepinephrine transporter (NET), leading to increased extracellular concentrations of these key neurotransmitters in the synaptic cleft.[1][3] This guide synthesizes the current understanding of the neurochemical interactions of 4F-MPH with these critical monoamine systems.

Quantitative Analysis of Monoamine Transporter Inhibition

In vitro studies have consistently demonstrated that this compound is a potent inhibitor of both the dopamine transporter (DAT) and the norepinephrine transporter (NET), with significantly less activity at the serotonin transporter (SERT).[1][4] The pharmacological activity of 4F-MPH resides predominantly in its (±)-threo-diastereomer, which displays substantially higher potency compared to the (±)-erythro-diastereomer.[1][4]

The following tables summarize the key quantitative data from in vitro transporter inhibition and binding assays, comparing the different isomers of 4F-MPH with methylphenidate (MPH).

| Compound | DAT IC₅₀ (nM) | NET IC₅₀ (nM) | SERT IC₅₀ (nM) | Reference |

| (±)-threo-4-Fluoromethylphenidate | 61 | 31 | 8,805 | [1][4] |

| (±)-erythro-4-Fluoromethylphenidate | 8,528 | 3,779 | - | [1][4] |

| This compound (mixture) | 66 | 45 | - | [1][4] |

| Methylphenidate | 131 | 83 | >10,000 | [1][4] |

Table 1: Inhibitory Concentrations (IC₅₀) of this compound Isomers and Methylphenidate at Monoamine Transporters. This table presents the half-maximal inhibitory concentrations (IC₅₀) for dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. Lower values indicate greater potency.

| Compound | Binding Affinity (Kᵢ) - [³H]WIN 35,428 (nM) | Reference |

| (±)-threo-4-Fluoromethylphenidate | 35 | [1] |

Table 2: Binding Affinity of (±)-threo-4-Fluoromethylphenidate for the Dopamine Transporter. This table shows the binding affinity (Kᵢ) of the most active isomer of 4F-MPH to the dopamine transporter, as determined by displacement of the radioligand [³H]WIN 35,428.

Experimental Methodologies

The quantitative data presented above were primarily generated through in vitro radioligand binding and neurotransmitter uptake assays using rat brain synaptosomes. The following sections detail the typical experimental protocols employed in these studies.

Dopamine Transporter (DAT) Binding Assay

This assay determines the affinity of a test compound for the dopamine transporter by measuring its ability to displace a known radiolabeled ligand.

-

Tissue Preparation: Rat striatal tissue is homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4). The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in the assay buffer.

-

Assay Procedure: The membrane preparation is incubated with a fixed concentration of a radioligand that binds to DAT, commonly [³H]WIN 35,428. Various concentrations of the test compound (e.g., 4F-MPH) are added to compete with the radioligand for binding.

-

Separation and Detection: After incubation, the bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters are then washed with ice-cold buffer to remove any unbound radioligand. The amount of radioactivity trapped on the filters, representing the bound radioligand, is quantified using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The binding affinity (Kᵢ) can then be calculated using the Cheng-Prusoff equation.

Norepinephrine Transporter (NET) Uptake Assay

This functional assay measures the ability of a test compound to inhibit the uptake of norepinephrine into nerve terminals.

-

Synaptosome Preparation: Synaptosomes, which are resealed nerve terminals, are prepared from a norepinephrine-rich brain region, such as the rat hypothalamus or cortex. The brain tissue is homogenized in a sucrose (B13894) buffer and subjected to differential centrifugation to isolate the synaptosomal fraction.

-

Uptake Assay: Synaptosomes are pre-incubated with the test compound at various concentrations. The uptake reaction is initiated by the addition of a fixed concentration of radiolabeled norepinephrine (e.g., [³H]norepinephrine).

-

Termination and Measurement: After a short incubation period, the uptake is terminated by rapid filtration and washing with ice-cold buffer. The amount of radioactivity accumulated within the synaptosomes is measured by liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific norepinephrine uptake (IC₅₀) is calculated.

Serotonin Transporter (SERT) Uptake Inhibition Assay

Similar to the NET uptake assay, this method assesses the inhibitory effect of a compound on serotonin reuptake.

-

Synaptosome Preparation: Synaptosomes are prepared from a serotonin-rich brain region, such as the rat brainstem or cortex.

-

Uptake Assay: Synaptosomes are incubated with varying concentrations of the test compound followed by the addition of radiolabeled serotonin (e.g., [³H]5-HT).

-

Termination and Measurement: The assay is terminated by filtration, and the radioactivity retained by the synaptosomes is quantified.

-

Data Analysis: The IC₅₀ value for the inhibition of serotonin uptake is determined.

Visualization of Mechanisms and Pathways

Proposed Mechanism of Action

The primary neurochemical effect of this compound is the inhibition of dopamine and norepinephrine reuptake by blocking their respective transporters located on the presynaptic neuron. This leads to an accumulation of these neurotransmitters in the synaptic cleft, thereby enhancing dopaminergic and noradrenergic signaling.

Figure 1: Proposed mechanism of 4F-MPH at the synapse.

Experimental Workflow for In Vitro Transporter Assays

The following diagram illustrates the general workflow for conducting in vitro neurotransmitter transporter uptake inhibition assays.

Figure 2: General workflow for neurotransmitter uptake assays.

Putative Downstream Signaling Pathways

The inhibition of dopamine and norepinephrine reuptake by 4F-MPH is expected to modulate intracellular signaling cascades downstream of their respective receptors. While direct studies on 4F-MPH are lacking, the known pathways activated by increased dopaminergic and noradrenergic tone involve the cyclic AMP (cAMP) and extracellular signal-regulated kinase (ERK) pathways.[5][][7]

References

- 1. Analytical characterization and pharmacological evaluation of the new psychoactive substance this compound (4F-MPH) and differentiation between the (±)-threo- and (±)-erythro- diastereomers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. research.thea.ie [research.thea.ie]

- 4. pure.atu.ie [pure.atu.ie]

- 5. Frontiers | Noradrenalin and dopamine receptors both control cAMP-PKA signaling throughout the cerebral cortex [frontiersin.org]

- 7. The ERK pathway: molecular mechanisms and treatment of depression - PMC [pmc.ncbi.nlm.nih.gov]

(±)-threo vs (±)-erythro 4-Fluoromethylphenidate activity

An in-depth analysis of the stereoisomers of 4-Fluoromethylphenidate (4F-MPH) reveals a significant disparity in their pharmacological activity, with the (±)-threo diastereomer being markedly more potent as a monoamine transporter inhibitor than the (±)-erythro form. This technical guide synthesizes the available data on the comparative activity of these isomers, details the experimental methodologies used for their evaluation, and provides a visualization of their mechanism of action.

Introduction

This compound (4F-MPH) is a synthetic stimulant and a structural analog of methylphenidate (Ritalin®). Like its parent compound, 4F-MPH exists as four stereoisomers due to two chiral centers: (±)-threo-4F-MPH and (±)-erythro-4F-MPH, each of which is a racemic mixture of two enantiomers.[1][2] Pharmacological studies have focused on differentiating the activity of the threo and erythro diastereomers to understand their contribution to the overall effects of a mixed-isomer product.

Comparative Pharmacological Activity

The primary mechanism of action for 4F-MPH is the inhibition of dopamine (B1211576) (DA) and norepinephrine (B1679862) (NE) reuptake by blocking their respective transporters, the dopamine transporter (DAT) and the norepinephrine transporter (NET).[3] This leads to increased concentrations of these neurotransmitters in the synaptic cleft. The biological activity of 4F-MPH predominantly resides with the (±)-threo isomers.[3][4][5][6][7][8]

In Vitro Monoamine Transporter Inhibition

In vitro studies using rat brain synaptosomes have quantified the inhibitory potency (IC50) of the (±)-threo and (±)-erythro isomers of 4F-MPH on the uptake of dopamine, norepinephrine, and serotonin (B10506) (5-HT). The data clearly demonstrate that the (±)-threo isomer is a potent and selective catecholamine reuptake inhibitor, while the (±)-erythro isomer is significantly less active.

For comparison, data for a mixture of the isomers and for methylphenidate (MPH) are also included.

| Compound | DAT IC50 (nM) | NET IC50 (nM) | SERT IC50 (nM) |

| (±)-threo-4F-MPH | 61 | 31 | 8,805 |

| (±)-erythro-4F-MPH | 8,528 | 3,779 | >10,000 |

| (±)-threo/erythro-4F-MPH Mixture | 66 | 45 | >10,000 |

| Methylphenidate (MPH) | 131 | 83 | >10,000 |

Data sourced from McLaughlin et al. (2017).[3][5][9]

These results show that (±)-threo-4F-MPH is approximately 140 times more potent at DAT and 122 times more potent at NET than its (±)-erythro counterpart. Furthermore, (±)-threo-4F-MPH is about 2 to 3 times more potent than methylphenidate at DAT and NET, respectively.[5][9][8] Both isomers and methylphenidate show weak activity at the serotonin transporter (SERT), indicating they are selective for catecholamine transporters.[3][5][9]

Binding Affinity

While comprehensive Kᵢ binding affinity data is limited, studies using [³H]WIN 35,428 to label DAT have shown that (±)-threo-4F-MPH has a nanomolar binding affinity, with a reported IC50 value of 35 nM.[2][3] The significantly weaker potency of the erythro isomer in uptake inhibition assays suggests a correspondingly lower binding affinity for DAT and NET.[3][4] This reduced activity of erythro isomers is a consistent finding among ring-substituted methylphenidate analogs.[3][4]

In Vivo Activity

In vivo studies corroborate the in vitro findings. In a drug discrimination assay in rats, (±)-threo-4F-MPH was found to be approximately three times more potent than methylphenidate as a cocaine substitute, with an ED₅₀ of 0.26 mg/kg.[10] This suggests that the enhanced in vitro potency of the threo isomer translates to greater psychostimulant effects in vivo.

Stereochemistry-Activity Relationship

The profound difference in activity between the threo and erythro diastereomers is a hallmark of methylphenidate and its analogs. This stereoselectivity arises from the specific conformational requirements of the binding site on the monoamine transporters. Quantitative Structure-Activity Relationship (QSAR) studies of methylphenidate analogs suggest that the relative orientation of the phenyl and piperidine (B6355638) rings is critical for optimal interaction with DAT.[11] Electron-withdrawing substituents, such as the fluorine atom at the para position in 4F-MPH, generally increase binding potency.[10][11] The threo configuration allows the molecule to adopt a conformation that fits favorably into the transporter's binding pocket. Conversely, the erythro configuration likely results in a steric clash or an unfavorable orientation of key pharmacophoric elements, leading to a dramatic loss of affinity and activity.[4][12]

Signaling Pathway and Mechanism of Action

The primary pharmacological effect of (±)-threo-4F-MPH is the inhibition of dopamine and norepinephrine reuptake. The following diagram illustrates this mechanism at a synaptic level.

Caption: Mechanism of action of (±)-threo-4F-MPH at the synapse.

Experimental Protocols

The following sections detail the methodologies employed in the characterization and pharmacological evaluation of 4F-MPH isomers.

Diastereomer Separation

The separation of (±)-threo and (±)-erythro-4F-MPH is achievable using standard chromatographic techniques.

-

High-Performance Liquid Chromatography (HPLC): Satisfactory separation can be achieved on a suitable stationary phase. In one study, the (±)-erythro form had a retention time of 8.90 minutes, while the (±)-threo racemate had a retention time of 9.81 minutes.[3]

-

Gas Chromatography (GC): GC can also be used to resolve the diastereomers. Example retention times are 18.04 minutes for the (±)-erythro racemate and 18.13 minutes for the (±)-threo racemate.[3]

The following diagram outlines a general workflow for the separation and analysis of 4F-MPH diastereomers.

Caption: General experimental workflow for 4F-MPH isomer separation and analysis.

Monoamine Transporter Uptake Assay

This in vitro assay measures the ability of a compound to inhibit the uptake of radiolabeled neurotransmitters into synaptosomes.

-

Preparation: Synaptosomes (resealed nerve terminals) are prepared from specific rat brain regions (e.g., striatum for DAT, hypothalamus for NET).

-

Incubation: The synaptosomes are incubated with various concentrations of the test compounds ((±)-threo-4F-MPH, (±)-erythro-4F-MPH, etc.).

-

Radiotracer Addition: A specific radiolabeled neurotransmitter is added:

-

Termination and Measurement: After a short incubation period, the uptake is terminated by rapid filtration. The amount of radioactivity trapped inside the synaptosomes is measured using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific radiotracer uptake (IC50) is calculated from concentration-response curves.

Conclusion

The pharmacological activity of this compound is highly dependent on its stereochemistry. The (±)-threo diastereomer is a potent and selective inhibitor of the dopamine and norepinephrine transporters, with significantly greater potency than both its (±)-erythro counterpart and the parent compound, methylphenidate. The (±)-erythro isomer is largely inactive at these transporters. This pronounced stereoselectivity underscores the importance of diastereomer separation and characterization in the development and analysis of methylphenidate-based compounds for research and therapeutic applications. Researchers and drug development professionals should consider the (±)-threo isomer as the primary contributor to the pharmacological effects of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Analytical characterization and pharmacological evaluation of the new psychoactive substance this compound (4F-MPH) and differentiation between the (±)-threo- and (±)-erythro- diastereomers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and pharmacology of potential cocaine antagonists. 2. Structure-activity relationship studies of aromatic ring-substituted methylphenidate analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Analytical characterization and pharmacological evaluation of the new psychoactive substance this compound (4F-MPH) and differentiation between the (±)-threo and (±)-erythro diastereomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [PDF] Analytical characterization and pharmacological evaluation of the new psychoactive substance this compound (4F-MPH) and differentiation between the (±)-threo and (±)-erythro diastereomers. | Semantic Scholar [semanticscholar.org]

- 8. LJMU Research Online [researchonline.ljmu.ac.uk]

- 9. research.tus.ie [research.tus.ie]

- 10. This compound - Wikipedia [en.wikipedia.org]

- 11. Quantitative structure-activity relationship studies of threo-methylphenidate analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of 4-Fluoromethylphenidate Analogs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of 4-Fluoromethylphenidate (4F-MPH) and its analogs. 4F-MPH is a synthetic stimulant of the phenidate class that has garnered significant interest in the scientific community for its potent and selective inhibition of the dopamine (B1211576) transporter (DAT). This document collates and analyzes the available quantitative data, details the experimental methodologies used for characterization, and presents key relationships through structured data and visualizations to aid in the rational design of novel psychoactive compounds and potential therapeutic agents.

Introduction

This compound (4F-MPH) is a halogenated derivative of methylphenidate, a widely prescribed medication for the treatment of Attention Deficit Hyperactivity Disorder (ADHD). Like its parent compound, 4F-MPH primarily acts as a dopamine-norepinephrine reuptake inhibitor (DNRI) by blocking the dopamine transporter (DAT) and the norepinephrine (B1679862) transporter (NET), with significantly less activity at the serotonin (B10506) transporter (SERT).[1][2] The introduction of a fluorine atom at the para-position of the phenyl ring has been shown to enhance its potency at the dopamine transporter compared to methylphenidate.[3][4] This modification has spurred further investigation into the SAR of related analogs to elucidate the structural requirements for optimal DAT affinity and selectivity.

Core Structure-Activity Relationships

The pharmacological activity of this compound analogs is critically dependent on several structural features: the stereochemistry of the molecule, the nature and position of substituents on the phenyl ring, and modifications to the piperidine (B6355638) moiety.

Stereochemistry

The threo-diastereomer of methylphenidate and its analogs is consistently more active than the erythro-isomer. This stereochemical preference is also observed for 4F-MPH, where the (±)-threo-isomer exhibits significantly higher potency as a dopamine and norepinephrine reuptake inhibitor compared to the (±)-erythro-isomer.[1][5] The reduced activity of the erythro isomers at the DAT has been consistently reported for various ring-substituted analogs.[1]

Phenyl Ring Substitution

Substitution on the phenyl ring plays a pivotal role in modulating the affinity and selectivity of these compounds for monoamine transporters.

-

Position of Substitution: In general, for threo-methylphenidate analogs, substitution at the meta and para positions of the phenyl ring is well-tolerated and can lead to increased potency. Conversely, substitution at the ortho position often results in a significant decrease in affinity, likely due to steric hindrance.[6]

-

Nature of Substituent: Electron-withdrawing groups, such as halogens (F, Cl, Br), at the meta or para position tend to increase the binding potency at the dopamine transporter.[3][6] For instance, the presence of a fluorine atom at the para-position in 4F-MPH contributes to its enhanced DAT inhibition compared to the unsubstituted methylphenidate.[3]

Quantitative Data on this compound and Analogs

The following tables summarize the in vitro binding affinities and functional potencies of 4F-MPH and related methylphenidate analogs at the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.

Table 1: Monoamine Transporter Inhibition by this compound (4F-MPH) Isomers and Methylphenidate (MPH) [1][5]

| Compound | Transporter | IC50 (nM) |

| (±)-threo-4F-MPH | DAT | 61 |

| NET | 31 | |

| SERT | 8,805 | |

| (±)-erythro-4F-MPH | DAT | 8,528 |

| NET | 3,779 | |

| SERT | >10,000 | |

| (±)-threo-MPH | DAT | 131 |

| NET | 83 | |

| SERT | >10,000 |

Table 2: Binding Affinity of (±)-threo-4F-MPH [1][3]

| Radioligand | Transporter | IC50 (nM) |

| [3H]WIN 35,428 | DAT | 35.0 ± 3.0 |

| [3H]dopamine | DAT (uptake) | 142 ± 2.0 |

Experimental Protocols

The characterization of this compound analogs typically involves in vitro assays to determine their affinity for and inhibition of monoamine transporters. The following are generalized protocols for these key experiments.

Radioligand Binding Assays

These assays measure the ability of a test compound to displace a radiolabeled ligand from its binding site on the transporter.

Objective: To determine the binding affinity (Ki) of 4F-MPH analogs for DAT, NET, and SERT.

Materials:

-

Rat brain tissue homogenates (e.g., striatum for DAT, frontal cortex for NET, brainstem for SERT).

-

Radioligands: [3H]WIN 35,428 (for DAT), [3H]nisoxetine (for NET), [3H]paroxetine (for SERT).

-

Test compounds (4F-MPH analogs) at various concentrations.

-

Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Brain tissue is homogenized in ice-cold buffer.

-

Aliquots of the homogenate are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound.

-

Non-specific binding is determined in the presence of a high concentration of a known potent inhibitor (e.g., cocaine for DAT).

-

After incubation (e.g., 60 minutes at room temperature), the mixture is rapidly filtered through glass fiber filters to separate bound from free radioligand.

-

The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

The IC50 values (the concentration of test compound that inhibits 50% of specific radioligand binding) are calculated from competition curves and converted to Ki values using the Cheng-Prusoff equation.

Synaptosomal Monoamine Uptake Inhibition Assays

These assays measure the functional ability of a test compound to block the reuptake of neurotransmitters into synaptosomes.

Objective: To determine the functional potency (IC50) of 4F-MPH analogs in inhibiting the uptake of dopamine, norepinephrine, and serotonin.

Materials:

-

Synaptosomal preparations from rat brain tissue (e.g., striatum for dopamine, hypothalamus for norepinephrine, and whole brain minus striatum for serotonin).

-

Radiolabeled neurotransmitters: [3H]dopamine, [3H]norepinephrine, [3H]serotonin.

-

Test compounds (4F-MPH analogs) at various concentrations.

-

Uptake buffer (e.g., Krebs-Ringer-phosphate buffer, pH 7.4).

-

Scintillation counter.

Procedure:

-

Synaptosomes are pre-incubated with varying concentrations of the test compound or vehicle.

-

The uptake reaction is initiated by the addition of a fixed concentration of the radiolabeled neurotransmitter.

-

The incubation is carried out for a short period (e.g., 5 minutes at 37°C).

-

The uptake is terminated by rapid filtration and washing with ice-cold buffer.

-

The radioactivity accumulated within the synaptosomes is quantified by scintillation counting.

-

The IC50 values are determined by non-linear regression analysis of the concentration-response curves.

Visualizations

Signaling Pathway

The primary mechanism of action of this compound analogs is the inhibition of dopamine reuptake at the presynaptic terminal.

Caption: Mechanism of action of 4F-MPH analogs at the dopaminergic synapse.

Experimental Workflow

The following diagram illustrates a typical workflow for the pharmacological characterization of novel 4F-MPH analogs.

Caption: Experimental workflow for the development and characterization of 4F-MPH analogs.

Logical Relationships in SAR

This diagram summarizes the key structure-activity relationships for phenyl-substituted methylphenidate analogs at the dopamine transporter.

References

- 1. Analytical characterization and pharmacological evaluation of the new psychoactive substance this compound (4F-MPH) and differentiation between the (±)-threo- and (±)-erythro- diastereomers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. research.thea.ie [research.thea.ie]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Quantitative structure-activity relationship studies of threo-methylphenidate analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Monoamine Transporter Binding Affinity of 4-Fluoromethylphenidate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro binding affinity of 4-Fluoromethylphenidate (4F-MPH) at the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT). 4F-MPH is a synthetic stimulant and a fluorinated analog of methylphenidate (MPH), a widely prescribed medication for Attention Deficit Hyperactivity Disorder (ADHD). Understanding the interaction of 4F-MPH with monoamine transporters is crucial for elucidating its pharmacological profile and potential as a psychoactive substance. All methylphenidate-based substances, including 4F-MPH, inhibit the norepinephrine and dopamine transporters more potently than the serotonin transporter.[1][2]

Quantitative Binding Affinity Data

The binding affinity of 4F-MPH and its stereoisomers at monoamine transporters is typically determined by measuring the half-maximal inhibitory concentration (IC₅₀) in radioligand binding assays. The data presented below is derived from studies using rat brain synaptosomes.[3] The biological activity of 4F-MPH primarily resides with the (±)-threo isomers, which exhibit significantly higher potency for DAT and NET compared to the (±)-erythro isomers.[3][4] In comparison to methylphenidate, (±)-threo-4F-MPH is approximately three times more potent at the dopamine transporter and about 2.5 times more potent at the norepinephrine transporter.[3] Both 4F-MPH and MPH show low affinity for the serotonin transporter, indicating they are catecholamine selective.[3][5]

| Transporter | Compound/Isomer | IC₅₀ (nM) | Radioligand | Source |

| DAT | (±)-threo-4F-MPH | 61 | [³H]dopamine | McLaughlin et al. (2017)[3] |

| (±)-erythro-4F-MPH | 8,528 | [³H]dopamine | McLaughlin et al. (2017)[3] | |

| 4F-MPH Mixture | 66 | [³H]dopamine | McLaughlin et al. (2017)[3] | |

| Methylphenidate (for comparison) | 131 | [³H]dopamine | McLaughlin et al. (2017)[3] | |

| (±)-threo-4F-MPH | 35 | [³H]WIN-35,428 | [3][6] | |

| NET | (±)-threo-4F-MPH | 31 | [³H]norepinephrine | McLaughlin et al. (2017)[3] |

| (±)-erythro-4F-MPH | 3,779 | [³H]norepinephrine | McLaughlin et al. (2017)[3] | |

| 4F-MPH Mixture | 45 | [³H]norepinephrine | McLaughlin et al. (2017)[3] | |

| Methylphenidate (for comparison) | 83 | [³H]norepinephrine | McLaughlin et al. (2017)[3] | |

| SERT | (±)-threo-4F-MPH | 8,805 | [³H]serotonin | McLaughlin et al. (2017)[3] |

| Methylphenidate (for comparison) | >10,000 | [³H]serotonin | McLaughlin et al. (2017)[3] | |

| (±)-threo-4F-MPH | >10,000 | [³H]citalopram | [3][6] |

Experimental Protocols: Radioligand Binding Assay

The determination of the binding affinity of 4F-MPH at monoamine transporters is conducted through competitive radioligand binding assays.[7][8]

1. Preparation of Synaptosomes:

-

Rat brains are dissected to isolate specific regions rich in the transporters of interest: striatum for DAT, frontal cortex for NET, and brainstem for SERT.[9]

-

The homogenate undergoes centrifugation to pellet the membranes containing the synaptosomes.[7][10]

-

The resulting pellet is resuspended and washed to further purify the synaptosomes.[10]

2. Binding Assay:

-

The assay is performed in a 96-well plate format.[10]

-

Synaptosomal preparations are incubated with a specific radioligand for each transporter:

-

Varying concentrations of the unlabeled test compound (4F-MPH) are added to compete with the radioligand for binding to the transporters.[10][11]

-

The mixture is incubated to allow binding to reach equilibrium.[10][11]

3. Separation and Quantification:

-

The incubation is terminated by rapid vacuum filtration through glass fiber filters, which traps the synaptosomes with the bound radioligand.[7][10]

-

The filters are washed with an ice-cold buffer to remove any unbound radioligand.[7][10]

-

The radioactivity retained on the filters is quantified using a scintillation counter.[7][10]

4. Data Analysis:

-

The specific binding is calculated by subtracting non-specific binding from the total binding.[7]

-

The IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is determined by fitting the data to a dose-response curve.[3][8]

Visualized Workflow: Radioligand Binding Assay

The following diagram illustrates the key steps in a typical radioligand binding assay for determining the binding affinity of a test compound at monoamine transporters.

References

- 1. researchgate.net [researchgate.net]

- 2. LJMU Research Online [researchonline.ljmu.ac.uk]

- 3. Analytical characterization and pharmacological evaluation of the new psychoactive substance this compound (4F-MPH) and differentiation between the (±)-threo- and (±)-erythro- diastereomers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. [PDF] Analytical characterization and pharmacological evaluation of the new psychoactive substance this compound (4F-MPH) and differentiation between the (±)-threo and (±)-erythro diastereomers. | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. ClinPGx [clinpgx.org]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. giffordbioscience.com [giffordbioscience.com]

The Discovery and Development of 4-Fluoromethylphenidate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Fluoromethylphenidate (4F-MPH) is a synthetic stimulant and a structural analog of methylphenidate (MPH), a widely prescribed medication for Attention Deficit Hyperactivity Disorder (ADHD).[1][2] This technical guide provides an in-depth overview of the discovery, history, and development of 4F-MPH. It details the pharmacological profile, experimental protocols for its characterization, and its mechanism of action. Quantitative data are presented in tabular format for clarity, and key processes are visualized using Graphviz diagrams. This document synthesizes available scientific literature to offer a comprehensive resource for researchers and professionals in the field of drug development and pharmacology.

Introduction and Historical Context

This compound is a member of the phenidate class of compounds, characterized by a fluorine atom substituted at the para position of the phenyl ring of methylphenidate.[3] Its history is twofold: originating from legitimate pharmaceutical research into methylphenidate analogs and later emerging as a novel psychoactive substance (NPS) on the recreational drug market.

Pharmaceutical Origins

The development of 4F-MPH is rooted in the extensive structure-activity relationship (SAR) studies of methylphenidate analogs.[1] Researchers in medicinal chemistry have long explored modifications to the methylphenidate structure to develop compounds with improved therapeutic profiles, such as enhanced potency, longer duration of action, or reduced side effects. The synthesis and pharmacological evaluation of various aromatic ring-substituted methylphenidate analogs were part of a broader effort to develop potential treatments for conditions like cocaine addiction and fibromyalgia.[1] Specifically, para-substituted analogs with electron-withdrawing groups, such as fluorine, were found to have increased binding potency at the dopamine (B1211576) transporter.

Emergence as a Novel Psychoactive Substance

Despite its development in a pharmaceutical research setting, 4F-MPH was never approved for medical use.[3] Around 2015, it began to appear on the online "research chemical" market, sold as a designer drug.[2][3] The European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) first formally identified it in November 2015.[1] Its unregulated status in many jurisdictions has led to concerns about its potential for abuse and public health risks.[3]

Pharmacological Profile

4F-MPH is a potent and selective dopamine (DA) and norepinephrine (B1679862) (NE) reuptake inhibitor. Its primary mechanism of action involves blocking the dopamine transporter (DAT) and the norepinephrine transporter (NET), leading to increased extracellular concentrations of these neurotransmitters in the synaptic cleft.[1][2]

Quantitative Pharmacological Data

The following tables summarize the in vitro pharmacological data for 4F-MPH and its comparison to methylphenidate. The data highlights the greater potency of the (±)-threo isomer of 4F-MPH compared to methylphenidate.

| Compound | Transporter | IC50 (nM) |

| (±)-threo-4F-MPH | DAT | 61 |

| NET | 31 | |

| SERT | 8805 | |

| (±)-erythro-4F-MPH | DAT | 8528 |

| NET | 3779 | |

| (±)-threo-Methylphenidate (MPH) | DAT | 131 |

| NET | 83 | |

| SERT | >10000 |

Data sourced from in vitro studies using rat brain synaptosomes.[1][4][5]

Experimental Protocols

This section details the methodologies for the synthesis and pharmacological evaluation of 4F-MPH, based on established procedures for methylphenidate analogs.

Synthesis of (±)-threo-4-Fluoromethylphenidate

The synthesis of 4F-MPH can be achieved through a multi-step process, adapted from general procedures for methylphenidate analogs.

Step 1: Formation of the Nitrile Intermediate

A common method involves the reaction of a substituted phenylacetonitrile (B145931) with a protected pyridine (B92270) derivative.

-

Reactants: 4-Fluorophenylacetonitrile (B56358) and 2-bromopyridine (B144113).

-

Reagents: Potassium tert-butoxide in tetrahydrofuran (B95107) (THF).

-

Procedure:

-

Dissolve 4-fluorophenylacetonitrile and 2-bromopyridine in anhydrous THF under an inert atmosphere.

-

Cool the solution in an ice bath.

-

Slowly add a solution of potassium tert-butoxide in THF to the reaction mixture.

-

Allow the reaction to stir at room temperature overnight.

-

Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude nitrile intermediate, α-(4-fluorophenyl)-2-pyridineacetonitrile.

-

Step 2: Hydrolysis of the Nitrile

The nitrile intermediate is hydrolyzed to the corresponding amide.

-

Reagents: Concentrated sulfuric acid.

-

Procedure:

-

Carefully add the crude nitrile intermediate to cold, concentrated sulfuric acid.

-

Stir the mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture onto ice and neutralize with a base (e.g., sodium hydroxide) to precipitate the amide.

-

Filter, wash with water, and dry the solid to obtain α-(4-fluorophenyl)-2-pyridineacetamide.

-

Step 3: Hydrogenation of the Pyridine Ring

The pyridine ring is reduced to a piperidine (B6355638) ring.

-

Catalyst: Platinum oxide (PtO2).

-

Reagents: Glacial acetic acid, hydrogen gas.

-

Procedure:

-

Suspend the amide in glacial acetic acid in a hydrogenation vessel.

-

Add a catalytic amount of platinum oxide.

-

Pressurize the vessel with hydrogen gas (e.g., 50 psi) and shake or stir at room temperature until hydrogen uptake ceases.

-

Filter the catalyst and concentrate the filtrate to obtain the piperidine acetamide (B32628).

-

Step 4: Hydrolysis of the Amide and Esterification

The amide is hydrolyzed to the carboxylic acid (ritalinic acid analog), followed by esterification to yield 4F-MPH.

-

Reagents for Hydrolysis: Concentrated hydrochloric acid.

-

Reagents for Esterification: Methanol, thionyl chloride or a strong acid catalyst.

-

Procedure:

-

Reflux the piperidine acetamide in concentrated hydrochloric acid for several hours to hydrolyze the amide to the carboxylic acid.

-

Remove the solvent under reduced pressure.

-

Dissolve the resulting crude 4-fluororitalinic acid in methanol.

-

Cool the solution in an ice bath and slowly add thionyl chloride.

-

Reflux the mixture for several hours.

-

Cool the reaction and remove the solvent in vacuo.

-

Dissolve the residue in water, basify with a suitable base (e.g., sodium bicarbonate), and extract with an organic solvent.

-

Dry the organic layer and concentrate to yield crude this compound.

-

The threo and erythro diastereomers can be separated by column chromatography.

-

Dopamine and Norepinephrine Reuptake Inhibition Assay

This protocol describes an in vitro assay to determine the potency of 4F-MPH in inhibiting dopamine and norepinephrine reuptake using rat brain synaptosomes.

Step 1: Preparation of Rat Brain Synaptosomes

-

Euthanize adult male Sprague-Dawley rats and rapidly dissect the striatum (for DAT) and hypothalamus (for NET) on ice.

-

Homogenize the tissue in 10 volumes of ice-cold sucrose (B13894) buffer (0.32 M sucrose, 10 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

-

Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.

-

Resuspend the resulting pellet (the synaptosomal fraction) in Krebs-Ringer buffer (125 mM NaCl, 4.8 mM KCl, 1.2 mM MgSO4, 1.3 mM CaCl2, 1.2 mM KH2PO4, 22 mM NaHCO3, 10 mM glucose, and 0.1 mM ascorbic acid, bubbled with 95% O2/5% CO2).

-

Determine the protein concentration of the synaptosomal preparation using a standard method (e.g., Bradford assay).

Step 2: Uptake Inhibition Assay

-

Pre-incubate aliquots of the synaptosomal preparation (typically 50-100 µg of protein) with various concentrations of 4F-MPH or vehicle for 10-15 minutes at 37°C.

-

Initiate the uptake reaction by adding a fixed concentration of radiolabeled neurotransmitter ([3H]dopamine or [3H]norepinephrine) at a final concentration close to its Km value (e.g., 10 nM).

-

Incubate for a short period (e.g., 5 minutes) at 37°C.

-

Terminate the uptake by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

-

Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters by liquid scintillation counting.

-

Non-specific uptake is determined in the presence of a high concentration of a standard uptake inhibitor (e.g., cocaine for DAT, desipramine (B1205290) for NET) or by conducting the assay at 0-4°C.

-

Calculate the specific uptake and express the data as a percentage of the control (vehicle-treated) uptake.

-

Determine the IC50 values (the concentration of the drug that inhibits 50% of specific uptake) by non-linear regression analysis of the concentration-response curves.

Mechanism of Action and Signaling Pathways

The primary mechanism of action of 4F-MPH is the inhibition of dopamine and norepinephrine reuptake. The following diagram illustrates this process.

Caption: Mechanism of action of this compound.

Logical Workflow of 4F-MPH Development

The development and subsequent emergence of 4F-MPH followed a logical progression from initial research to its appearance as a novel psychoactive substance.

Caption: Logical workflow of 4F-MPH development.

Conclusion

This compound serves as a significant case study in the dual life of a synthetic compound, from its origins in pharmaceutical research to its proliferation as a novel psychoactive substance. Its enhanced potency as a dopamine and norepinephrine reuptake inhibitor compared to methylphenidate underscores the subtle yet profound impact of structural modifications on pharmacological activity. The detailed methodologies and data presented in this guide provide a comprehensive foundation for researchers and scientists engaged in the study of stimulants and the development of novel therapeutics. Further research into the long-term effects and full toxicological profile of 4F-MPH is warranted, particularly given its availability on the recreational market.

References

- 1. grokipedia.com [grokipedia.com]

- 2. Analytical characterization and pharmacological evaluation of the new psychoactive substance this compound (4F-MPH) and differentiation between the (±)-threo- and (±)-erythro- diastereomers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacological profile of methylphenidate-based designer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and pharmacology of potential cocaine antagonists. 2. Structure-activity relationship studies of aromatic ring-substituted methylphenidate analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Development of a Stability-Indicating HPLC Method for 4-Fluoromethylphenidate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4-Fluoromethylphenidate (4F-MPH). The developed method is designed to separate 4F-MPH from its potential degradation products, which may form under various stress conditions. This protocol is crucial for the quality control, stability testing, and formulation development of 4F-MPH.

Introduction

This compound (4F-MPH) is a synthetic stimulant and a fluorinated analog of methylphenidate.[1][2][3] As with any active pharmaceutical ingredient (API), a validated, stability-indicating analytical method is essential to ensure its identity, purity, and potency. Forced degradation studies are integral to developing such methods, as they help identify potential degradation pathways and demonstrate the method's specificity.[4][5][6] This document provides a comprehensive protocol for an HPLC method capable of separating 4F-MPH from its diastereomers and potential degradation products, along with a procedure for forced degradation studies.

Chromatographic Conditions

A summary of the optimized HPLC conditions is presented in the table below.

| Parameter | Condition |

| Column | Zorbax Eclipse XDB-C18, 50 x 4.6 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic acid and 1mM Ammonium formate (B1220265) in Water |

| Mobile Phase B | 0.1% Formic acid in Methanol |

| Gradient | Start at 5% B, to 40% B over 4 min, to 70% B over 2 min, to 100% B over 5 min, hold for 1 min, then return to 5% B and equilibrate for 1.7 min. |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 1 µL |

| Column Temperature | 30 °C |

| UV Detection | 210 nm |

| Run Time | Approximately 14 minutes |

Note: These conditions are based on a reported HPLC-TOF method for 4F-MPH and may require optimization for specific instruments and applications. The UV detection wavelength is selected based on typical absorbance for similar phenylpiperidine compounds.

Experimental Protocols

Standard and Sample Preparation

-

Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 4F-MPH reference standard and dissolve it in 10 mL of diluent (50:50 Methanol:Water).

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to concentrations ranging from 1 µg/mL to 100 µg/mL.

-

Sample Preparation: Prepare the sample by dissolving the material containing 4F-MPH in the diluent to achieve a final concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.

Forced Degradation Studies

Forced degradation studies are performed to demonstrate the stability-indicating nature of the analytical method.[4][5] The following conditions are recommended:

-

Acid Hydrolysis: Treat the sample solution with 0.1 N HCl at 60 °C for 24 hours.

-

Base Hydrolysis: Treat the sample solution with 0.1 N NaOH at 60 °C for 24 hours.

-

Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Expose the solid drug substance to 105 °C for 48 hours.

-

Photolytic Degradation: Expose the drug substance in solution to UV light (254 nm) and visible light for an extended period, as per ICH Q1B guidelines.

After exposure to the stress conditions, neutralize the acidic and basic solutions before dilution and analysis. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[7]

Method Validation Parameters

The developed method should be validated according to ICH guidelines, including the following parameters:

| Validation Parameter | Description |

| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. This is demonstrated through forced degradation studies. |

| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used. |

| Range | The interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity. |

| Accuracy | The closeness of test results obtained by the method to the true value. This can be assessed by the recovery of spiked samples. |

| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day). |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |

| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. |

Data Presentation

The following table summarizes the expected retention times for the diastereomers of 4F-MPH based on a published study.[1]

| Compound | Retention Time (min) |

| (±)-erythro-4F-MPH | 8.90 |

| (±)-threo-4F-MPH | 9.81 |

Visualizations

References

- 1. Analytical characterization and pharmacological evaluation of the new psychoactive substance this compound (4F-MPH) and differentiation between the (±)-threo- and (±)-erythro- diastereomers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. biopharminternational.com [biopharminternational.com]

- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pharmtech.com [pharmtech.com]

- 7. biomedres.us [biomedres.us]

Application Note and Protocol: Separation of 4-Fluoromethylphenidate Diastereomers by Gas Chromatography-Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the separation and identification of the (±)-threo and (±)-erythro diastereomers of 4-Fluoromethylphenidate (4F-MPH) using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a synthetic stimulant and an analog of methylphenidate. As with methylphenidate, the biological activity of 4F-MPH resides primarily in the (±)-threo isomers[1][2][3]. Therefore, the ability to separate and identify these isomers is crucial for forensic, clinical, and research applications. This protocol is based on established methodologies and provides a robust framework for the analytical characterization of 4F-MPH.

Introduction

This compound (4F-MPH) is a psychoactive substance that has emerged as a novel psychoactive substance (NPS). It is a structural analog of methylphenidate, a medication commonly used to treat Attention Deficit Hyperactivity Disorder (ADHD)[2][4]. Like methylphenidate, 4F-MPH has two chiral centers, giving rise to four possible stereoisomers: (±)-threo and (±)-erythro pairs of enantiomers. Pharmacological studies have shown that the biological activity, specifically the inhibition of dopamine (B1211576) and norepinephrine (B1679862) reuptake, is significantly higher for the (±)-threo isomers compared to the (±)-erythro isomers[1][2][3]. This makes the differentiation between these diastereomers a critical aspect of its analysis. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of such isomers.

Experimental Protocol

This protocol outlines the sample preparation, GC-MS instrumentation, and analytical conditions for the successful separation of 4F-MPH diastereomers.

Sample Preparation

A standard procedure for the extraction of 4F-MPH from a sample matrix involves a liquid-liquid extraction.

-

Dissolve the 4F-MPH sample containing both diastereomers in water.

-

Make the solution alkaline using sodium hydroxide.

-

Extract the aqueous solution with dichloromethane.

-

Dry the organic layer with anhydrous magnesium sulfate.

-

Evaporate the solvent to obtain a colorless oil containing the 4F-MPH free base[1].

-

For GC-MS analysis, dissolve the residue in an appropriate solvent such as chloroform (B151607) to a concentration of approximately 5 mg/mL[5].

GC-MS Instrumentation and Conditions

The following instrumental parameters have been shown to achieve satisfactory separation of the (±)-threo and (±)-erythro racemates of 4F-MPH[1][6].

| Parameter | Value |

| Gas Chromatograph | Agilent 6890 GC or equivalent |

| Mass Spectrometer | Agilent 5973N MS or equivalent |

| Column | HP-5 MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent[5] |

| Carrier Gas | Helium at 1.5 mL/min[5] |

| Injector Temperature | 250 °C[1] |

| Injection Mode | Split (25:1 ratio)[5] |

| Injection Volume | 1 µL[5] |

| Oven Program | Initial temperature 50 °C, hold for 2 min |

| Ramp at 10 °C/min to 100 °C | |

| Ramp at 5 °C/min to 200 °C | |

| Ramp at 20 °C/min to 295 °C, hold for 1 min[1] | |

| Transfer Line Temp. | 280 °C[1] |

| Ionization Mode | Electron Ionization (EI) at 70 eV[1] |

| Mass Scan Range | m/z 40-550[1] |

| Solvent Delay | 4.0 min[1] |

| Total Run Time | 32.75 min[1] |

Data Presentation

Under the specified GC conditions, baseline separation of the (±)-threo and (±)-erythro racemates of 4F-MPH can be achieved. The following table summarizes the expected retention times.

| Isomer | Retention Time (min) |

| (±)-erythro-4F-MPH | 18.04[1][6] |

| (±)-threo-4F-MPH | 18.13[1][6] |

The Electron Ionization (EI) mass spectra for both the (±)-threo and (±)-erythro racemates are identical. The characteristic base peak is observed at m/z 84, which corresponds to the formation of a tetrahydropyridinium species[1].

Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for the GC-MS analysis of 4F-MPH isomers.

Caption: Workflow for 4F-MPH Isomer Separation by GC-MS.

Discussion

The described GC-MS method provides a reliable means for the separation and identification of the (±)-threo and (±)-erythro diastereomers of this compound. The key to the separation is the use of a suitable capillary column and a precise temperature gradient. While this method successfully separates the diastereomers, it does not separate the enantiomers within each racemic pair. For enantioselective analysis, chiral derivatization followed by GC-MS analysis or the use of a chiral column would be necessary[7][8]. The identical mass spectra of the diastereomers necessitate chromatographic separation for their differentiation. The prominent fragment ion at m/z 84 is a characteristic feature for phenidate-type compounds and can be used for initial screening purposes[1].

Conclusion

This application note provides a comprehensive and detailed protocol for the GC-MS analysis of this compound isomers. The methodology is robust and has been demonstrated to effectively separate the pharmacologically significant (±)-threo diastereomers from the less active (±)-erythro diastereomers. This protocol is intended to be a valuable resource for researchers and forensic scientists involved in the analysis of novel psychoactive substances.

References

- 1. Analytical characterization and pharmacological evaluation of the new psychoactive substance this compound (4F-MPH) and differentiation between the (±)-threo- and (±)-erythro- diastereomers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [PDF] Analytical characterization and pharmacological evaluation of the new psychoactive substance this compound (4F-MPH) and differentiation between the (±)-threo and (±)-erythro diastereomers. | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 5. swgdrug.org [swgdrug.org]

- 6. research.thea.ie [research.thea.ie]

- 7. Enantiospecific gas chromatographic-mass spectrometric anaylsis of urinary methylphenidate: Implications for phenotyping - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Enantioselective gas chromatography-negative ion chemical ionization mass spectrometry for methylphenidate in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vitro Evaluation of 4-Fluoromethylphenidate Binding to Dopamine and Norepinephrine Transporters

For Researchers, Scientists, and Drug Development Professionals

Introduction